AC-ALA-ALA-ALA-ALA-OH

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-ALA-ALA-ALA-OH typically involves the stepwise coupling of alanine residues. The process begins with the acetylation of the N-terminal alanine, followed by the sequential addition of alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions generally include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

AC-ALA-ALA-ALA-ALA-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tetrapeptide into its constituent amino acids.

Oxidation: The acetyl group and the peptide backbone can be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.

Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles, leading to the formation of modified peptides.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.

Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

Hydrolysis: Alanine and its acetylated derivatives.

Oxidation: Oxidized forms of the peptide.

Substitution: Modified peptides with new functional groups.

科学的研究の応用

AC-ALA-ALA-ALA-ALA-OH has several scientific research applications, including:

Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

Pharmaceuticals: Investigated for its potential as a drug delivery vehicle or as a component in peptide-based therapeutics.

Industrial: Utilized in the development of peptide-based materials and coatings.

作用機序

The mechanism of action of AC-ALA-ALA-ALA-ALA-OH depends on its specific application. In biochemical studies, it can interact with enzymes and other proteins, influencing their activity and stability. The acetyl group may also play a role in modulating the peptide’s interactions with biological targets.

類似化合物との比較

Similar Compounds

N-Acetylmuramic acid: A component of bacterial cell walls with structural similarities to AC-ALA-ALA-ALA-ALA-OH.

N-Acetylglucosamine: Another component of bacterial cell walls, often found in conjunction with N-Acetylmuramic acid.

Uniqueness

This compound is unique due to its specific sequence of alanine residues and the presence of an acetyl group. This structure imparts distinct biochemical properties, making it a valuable tool in various research applications.

生物活性

AC-ALA-ALA-ALA-ALA-OH, also known as this compound, is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological properties, and relevant case studies, with a focus on its mechanisms of action and therapeutic implications.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a well-established method for creating peptides with high purity and yield. The process includes the following steps:

- Resin Preparation : A suitable resin is selected to anchor the first amino acid.

- Amino Acid Coupling : The amino acids are sequentially added to the growing peptide chain using coupling reagents such as HBTU or HOBt.

- Deprotection : The protective groups are removed to expose the reactive sites for further coupling.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

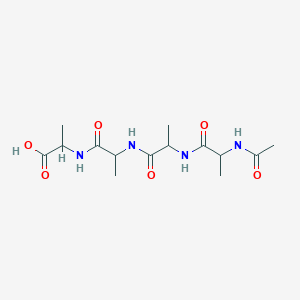

The structure of this compound can be represented as follows:

Anticancer Properties

Research has indicated that peptides similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism often involves the disruption of cellular membranes and interference with intracellular signaling pathways.

| Peptide | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| [d-Ala]-nocardiotide A | 52 | HeLa |

| Nocardiotide A | 59 | HeLa |

The above table summarizes some findings related to similar peptides, highlighting their potency against cancer cells.

Enzyme Inhibition

This compound has also been studied for its potential as an inhibitor of serine proteases. For example, derivatives of this compound have shown effectiveness in inhibiting enzymes like chymotrypsin and elastase at nanomolar concentrations. The inhibition mechanism is often characterized as slow-binding, which suggests that these compounds form stable complexes with their target enzymes.

Study 1: Anticancer Activity

In a recent study published in Nature, researchers synthesized a series of peptides including this compound analogs to evaluate their anticancer properties. The results indicated that these compounds could significantly reduce cell viability in HeLa cells through apoptotic pathways. The study emphasized the importance of the peptide's structure in determining its biological activity.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of AC-ALA derivatives on serine proteases. The study revealed that these peptides could inhibit leukocyte elastase and cathepsin G effectively, demonstrating their potential as therapeutic agents in diseases where these enzymes play a critical role.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar peptides have been shown to disrupt lipid bilayers, leading to cell lysis.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.

- Enzyme Inhibition : Competitive and noncompetitive inhibition of proteolytic enzymes, affecting various physiological processes.

特性

IUPAC Name |

2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZJRQOAVRANIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935076 | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15483-58-6 | |

| Record name | Acetylalanyl-alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。